

# Spectroscopic and Bioactivity Profile of Ligurobustoside N: A Technical Guide

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## Compound of Interest

Compound Name: *Ligurobustoside N*

Cat. No.: *B150326*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the phenylethanoid glycoside, **Ligurobustoside N**. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for their acquisition, and an exploration of its known biological activities, including fatty acid synthase (FAS) inhibition and antioxidant effects.

## Spectroscopic Data

The structural elucidation of **Ligurobustoside N** was achieved through extensive spectroscopic analysis, primarily NMR and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

## Mass Spectrometry (MS)

High-resolution mass spectrometry provides an accurate mass measurement, which is crucial for determining the elemental composition of a molecule.

Parameter	Observed Value	Molecular Formula
[M+Na] <sup>+</sup>	Data not available in search results	C <sub>35</sub> H <sub>46</sub> O <sub>18</sub> Na

Note: The exact observed  $m/z$  value for the sodium adduct of **Ligurobustoside N** is not explicitly stated in the provided search results. However, the molecular formula has been reported.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively, allowing for the complete assignment of its structure. The data presented here is based on comparisons with published data for known compounds isolated from *Ligustrum robustum*.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Ligurobustoside N**

Atom No.	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
Data for specific proton assignments of Ligurobustoside N are not available in the provided search results.			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Ligurobustoside N**

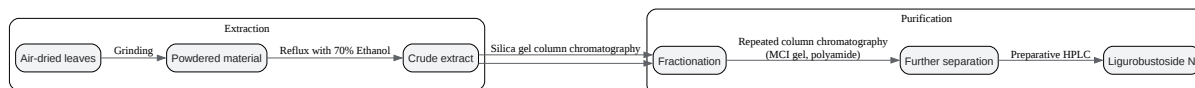
Atom No.	Chemical Shift ( $\delta$ ) ppm
Data for specific carbon assignments of Ligurobustoside N are not available in the provided search results.	

## Experimental Protocols

The following protocols are representative of the methods used for the isolation and spectroscopic analysis of **Ligurobustoside N** and related compounds from *Ligustrum robustum*.

## Isolation of Ligurobustoside N

**Ligurobustoside N** is typically isolated from the leaves of *Ligustrum robustum* (Roxb.) Blume. The general procedure involves the following steps:



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**Figure 1.** General workflow for the isolation of **Ligurobustoside N**.

## Spectroscopic Analysis

High-resolution electrospray ionization mass spectra (HRESIMS) are acquired on a time-of-flight (TOF) mass spectrometer. Samples are typically dissolved in methanol before analysis.

NMR spectra are recorded on spectrometers operating at frequencies of 400 MHz or 600 MHz for <sup>1</sup>H NMR and 100 MHz or 150 MHz for <sup>13</sup>C NMR. Deuterated methanol (CD<sub>3</sub>OD) is commonly used as the solvent, and tetramethylsilane (TMS) serves as the internal standard. Standard NMR experiments for structural elucidation include:

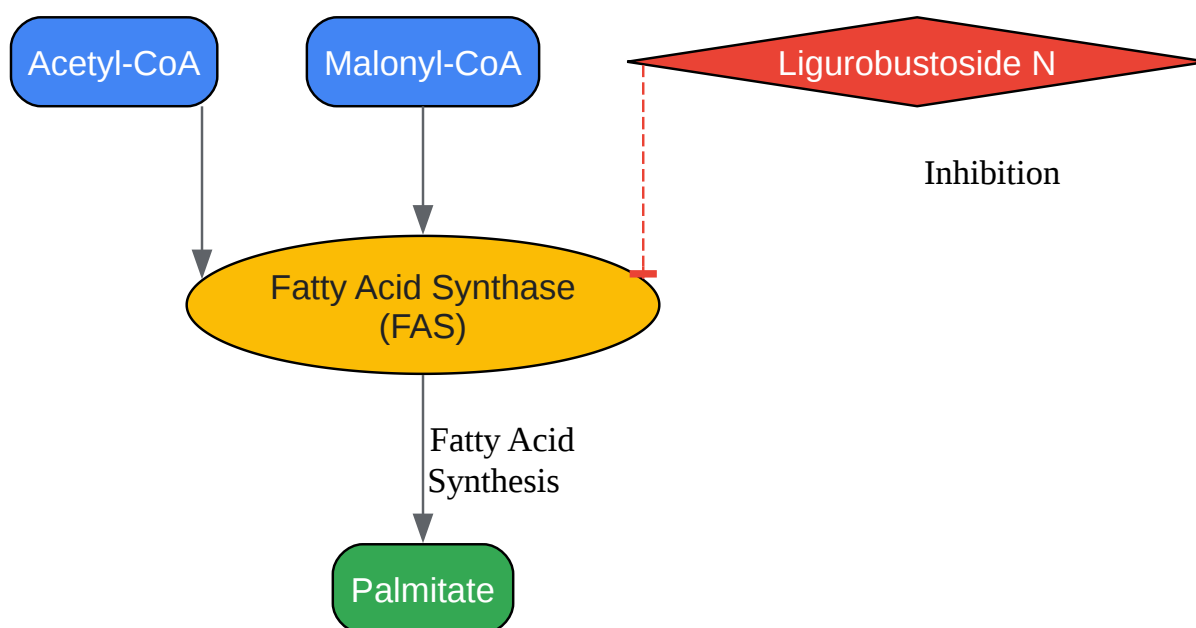
- 1D NMR: <sup>1</sup>H NMR and <sup>13</sup>C NMR
- 2D NMR:
  - <sup>1</sup>H-<sup>1</sup>H Correlation Spectroscopy (COSY)
  - Heteronuclear Single Quantum Coherence (HSQC)
  - Heteronuclear Multiple Bond Correlation (HMBC)

## Bioactivity and Signaling Pathways

**Ligurobustoside N** has demonstrated notable biological activities, particularly as an inhibitor of fatty acid synthase (FAS) and as an antioxidant.

## Fatty Acid Synthase (FAS) Inhibition

Fatty acid synthase is a key enzyme in the de novo biosynthesis of fatty acids. Its inhibition is a target for therapeutic intervention in various diseases, including cancer and metabolic disorders. **Ligurobustoside N** has been shown to inhibit FAS activity.

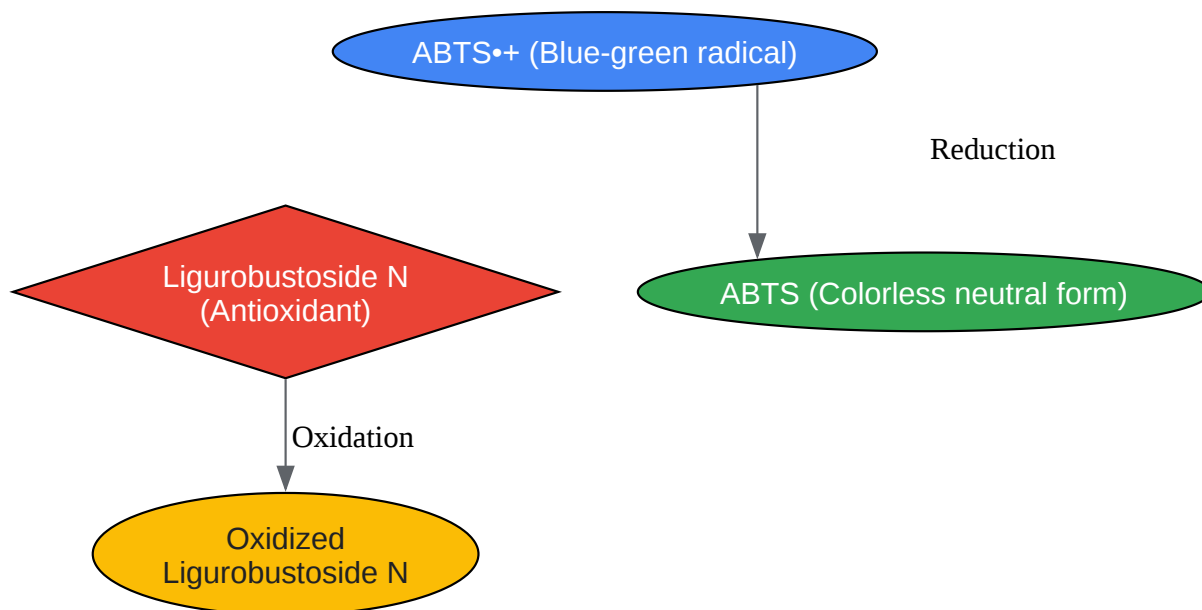


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**Figure 2.** Inhibition of Fatty Acid Synthase (FAS) by **Ligurobustoside N**.

## Antioxidant Activity

**Ligurobustoside N** exhibits antioxidant properties, as demonstrated by its ability to scavenge ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. This activity is crucial for combating oxidative stress, which is implicated in a variety of pathological conditions.



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